molecular formula C22H22N4O2 B14284727 N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline CAS No. 121586-62-7

N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline

Cat. No.: B14284727
CAS No.: 121586-62-7
M. Wt: 374.4 g/mol
InChI Key: MGSWQZYXWKEPRF-UHFFFAOYSA-N
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Description

N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline is an organic compound known for its vibrant color and applications in various fields. This compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes an ethyl group, a nitrophenyl group, and a phenylethyl group, contributing to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-ethyl-N-(2-phenylethyl)aniline under alkaline conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-ethyl-4-[(E)-(4-aminophenyl)diazenyl]-N-(2-phenylethyl)aniline.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with proteins, nucleic acids, and other biomolecules, affecting their function. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
  • 2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol

Uniqueness

N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline is unique due to its specific substituents, which confer distinct chemical properties and applications. The presence of the ethyl and phenylethyl groups enhances its solubility and stability, making it suitable for various industrial and research applications.

Properties

CAS No.

121586-62-7

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-ethyl-4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline

InChI

InChI=1S/C22H22N4O2/c1-2-25(17-16-18-6-4-3-5-7-18)21-12-8-19(9-13-21)23-24-20-10-14-22(15-11-20)26(27)28/h3-15H,2,16-17H2,1H3

InChI Key

MGSWQZYXWKEPRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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